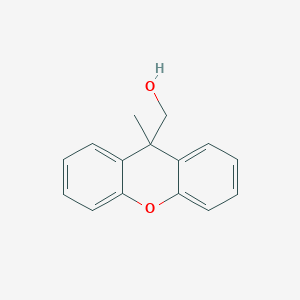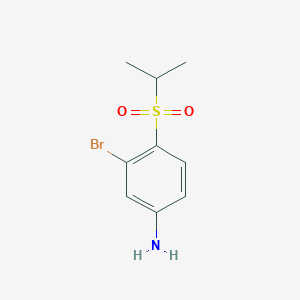
8-Bromo-2-(difluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2-(difluoromethyl)quinoline is a chemical compound that belongs to the quinoline family, which is a class of aromatic nitrogen-containing heterocycles. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 8-Bromo-2-(difluoromethyl)quinoline typically involves the bromination of a quinoline derivative. One common method is the bromination of 2-(difluoromethyl)quinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
For industrial production, the process may involve the use of more efficient and scalable methods. One such method involves the use of 3,4-difluoroaniline as the starting material, which undergoes acylation to produce 3,4-difluoroacetoaniline. This intermediate is then brominated to form 3,4-difluoro-6-bromoacetoaniline, which is cyclized to yield this compound . This method is suitable for large-scale production due to its high yield and cost-effectiveness.
化学反应分析
Types of Reactions
8-Bromo-2-(difluoromethyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
8-Bromo-2-(difluoromethyl)quinoline has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting infectious diseases and cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 8-Bromo-2-(difluoromethyl)quinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their antimicrobial and anticancer activities . The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
8-Bromoquinoline: Similar in structure but lacks the difluoromethyl group.
2-(Difluoromethyl)quinoline: Similar in structure but lacks the bromine atom.
8-Hydroxyquinoline: Contains a hydroxyl group instead of bromine and difluoromethyl groups.
Uniqueness
8-Bromo-2-(difluoromethyl)quinoline is unique due to the presence of both bromine and difluoromethyl groups, which can significantly alter its chemical and biological properties compared to other quinoline derivatives. These modifications can enhance its reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H6BrF2N |
|---|---|
分子量 |
258.06 g/mol |
IUPAC 名称 |
8-bromo-2-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H6BrF2N/c11-7-3-1-2-6-4-5-8(10(12)13)14-9(6)7/h1-5,10H |
InChI 键 |
BJQGVVFOHXOZPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)

![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)



![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)

